![molecular formula C21H20O4 B1254864 7-Hydroxy-4'-methoxy-3'-prenylisoflavone](/img/structure/B1254864.png)
7-Hydroxy-4'-methoxy-3'-prenylisoflavone
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Overview
Description
7-Hydroxy-4'-methoxy-3'-prenylisoflavone is a natural product found in Erythrina sacleuxii with data available.
Scientific Research Applications
Antimicrobial Activity
Prenylated isoflavones, including 7-hydroxy-4'-methoxy-3'-prenylisoflavone, have demonstrated significant antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against various pathogens, including:
- Bacteria : Effective against Staphylococcus aureus (MRSA) and Enterococcus faecium.
- Fungi : Activity against Candida albicans and Cryptococcus neoformans.
For example, a study reported that the crude extract from Vatairea guianensis, which contains this isoflavone, showed notable antibacterial activity with IC50 values ranging from 4.7 to 13.5 µg/mL against MRSA . The presence of hydroxyl and methoxy groups enhances its interaction with microbial membranes, contributing to its efficacy.
Anticancer Potential
The anticancer properties of this compound are supported by several studies highlighting its ability to inhibit cancer cell proliferation. Research has indicated that prenylated isoflavones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies have demonstrated that these compounds can cause cell cycle arrest in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Inhibition of Metastasis : Prenylated isoflavones have been shown to inhibit the migration and invasion of cancer cells, suggesting potential applications in preventing metastasis.
A specific case study highlighted that a related compound exhibited cytotoxic effects on breast cancer cells, demonstrating the potential for further development into therapeutic agents .
Antioxidant Properties
The antioxidant activity of this compound contributes to its protective effects against oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage:
- Mechanism of Action : The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative damage in biological systems .
- Health Implications : Regular consumption of compounds with antioxidant properties is associated with reduced risks of chronic diseases such as cardiovascular diseases and certain cancers.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
7-hydroxy-3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O4/c1-13(2)4-5-15-10-14(6-9-19(15)24-3)18-12-25-20-11-16(22)7-8-17(20)21(18)23/h4,6-12,22H,5H2,1-3H3 |
InChI Key |
RUCMCGSYMSEMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C |
Synonyms |
5-deoxy-3'-prenylbiochanin A 7-hydroxy-4'-methoxy-3'-prenylisoflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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